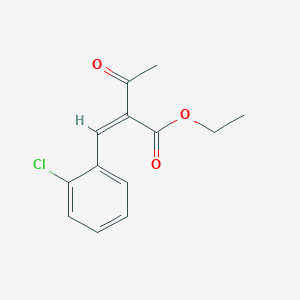
Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate ester, with a double bond between the second and third carbon atoms in the butanoate chain. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then reacts with the aldehyde group of 2-chlorobenzaldehyde to form the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or receptor binding, leading to changes in cellular processes.
相似化合物的比较
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can be compared to other similar compounds, such as:
Ethyl (2Z)-2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxobutanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (2Z)-2-[(2-methylphenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl group instead of chlorine.
Conclusion
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is a versatile compound with a range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
属性
CAS 编号 |
15725-22-1 |
|---|---|
分子式 |
C12H11ClO3 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8- |
InChI 键 |
QXQWIOZONGXWQO-FLIBITNWSA-N |
手性 SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
| 15725-22-1 | |
同义词 |
(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



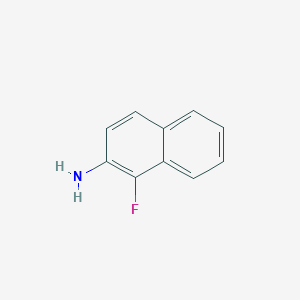


![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
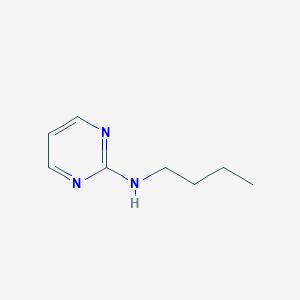
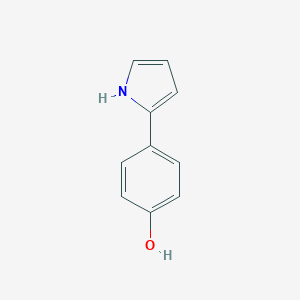
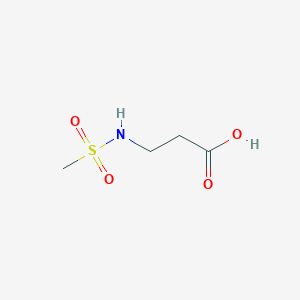
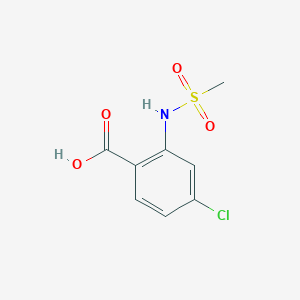
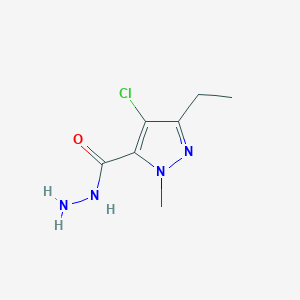
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)


